molecular formula C13H11NO3 B1504200 5-(4-Methoxyphenyl)picolinic acid CAS No. 87789-69-3

5-(4-Methoxyphenyl)picolinic acid

Cat. No. B1504200
CAS RN: 87789-69-3
M. Wt: 229.23 g/mol
InChI Key: JXSNWYNCWWNKCH-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)picolinic acid is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is a white solid that is soluble in water .


Synthesis Analysis

The synthesis of picolinates, which includes 5-(4-Methoxyphenyl)picolinic acid, can be achieved via a cooperative vinylogous anomeric-based oxidation using UiO-66 (Zr)-N (CH2PO3H2)2 as a catalyst . This process involves a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes .


Molecular Structure Analysis

The molecular structure of 5-(4-Methoxyphenyl)picolinic acid is similar to that of picolinic acid, with the addition of a 4-methoxyphenyl group . This group is attached to the 5-position of the picolinic acid molecule .


Chemical Reactions Analysis

Picolinic acid, from which 5-(4-Methoxyphenyl)picolinic acid is derived, has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction . These reactions involve the transformation of picolinic acid into other compounds .


Physical And Chemical Properties Analysis

Picolinic acid, the parent compound of 5-(4-Methoxyphenyl)picolinic acid, is a white to tan crystalline solid with a melting point of 136 to 138 °C . It is slightly soluble (0.41%) in water .

Safety and Hazards

The safety data sheet for 4-Methoxyphenol, a related compound, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

5-(4-methoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-5-2-9(3-6-11)10-4-7-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSNWYNCWWNKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680759
Record name 5-(4-Methoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)picolinic acid

CAS RN

87789-69-3
Record name 5-(4-Methoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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